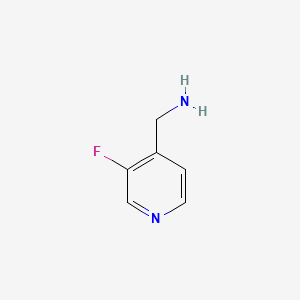

(3-Fluoropyridin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJQSIDUEOBFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670390 | |

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-62-0 | |

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoropyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Fluoropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that can favorably influence the pharmacokinetic and pharmacodynamic profile of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 870063-62-0, is a key building block in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its core structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a methanamine group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 870063-62-0 | [3] |

| Molecular Formula | C₆H₇FN₂ | [3] |

| Molecular Weight | 126.134 g/mol | [3] |

| Predicted pKa | 6.68 ± 0.29 | [3] |

| Appearance | Not explicitly available, likely a liquid or low-melting solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Density | Data not available | - |

Synthesis and Purification

A plausible synthetic route could start from 3-fluoropyridine. This starting material can be synthesized via methods such as halogen exchange reactions or diazotization-fluorination of 3-aminopyridine.[2] The subsequent introduction of a functional group at the 4-position that can be converted to a methanamine group would complete the synthesis.

General Experimental Protocol for Synthesis (Illustrative)

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

-

Functionalization of 3-Fluoropyridine: 3-Fluoropyridine can be subjected to lithiation at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an inert solvent such as tetrahydrofuran (THF).

-

Introduction of a Precursor Group: The resulting lithiated species can be quenched with an appropriate electrophile to introduce a precursor to the aminomethyl group. For example, reaction with N,N-dimethylformamide (DMF) would yield 3-fluoro-4-pyridinecarboxaldehyde.

-

Reductive Amination: The aldehyde can then be converted to the desired methanamine via reductive amination. This typically involves reaction with an ammonia source (e.g., ammonium acetate or ammonia in methanol) and a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Purification

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. A standard purification protocol would involve:

-

Work-up: After the reaction is complete, the reaction mixture is typically quenched with water or a mild acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is then purified by column chromatography on silica gel. A suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, would be used to isolate the pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet or doublet for the CH₂ group, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F), and a signal for the CH₂ carbon. |

| FTIR | N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a C-F stretching vibration (around 1000-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring. |

While specific spectral data for this compound is available from commercial suppliers, detailed experimental conditions for their acquisition are not published in the reviewed literature.[5][6]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the basic aminomethyl group on the pyridine ring.

-

Nucleophilicity of the Amine: The primary amine group is a key functional handle for further chemical modifications, allowing for the formation of amides, sulfonamides, and secondary or tertiary amines through reactions with various electrophiles.

-

Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine.

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[7] this compound serves as a valuable building block for incorporating the 3-fluoropyridin-4-ylmethyl moiety into larger, more complex molecules with potential therapeutic applications. Derivatives of fluorinated pyridines have shown a wide range of biological activities, including anticancer, antidiabetic, and anti-Alzheimer's properties.[8]

Visualizations

Synthetic Workflow

Caption: Generalized synthetic pathway for this compound.

Characterization Workflow

Caption: Workflow for the analytical characterization of the target compound.

Role in Drug Discovery

Caption: Logical flow of utilizing the compound in a drug discovery program.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in the pharmaceutical industry. Its unique electronic properties, conferred by the fluorine atom, make it an attractive scaffold for modulating the properties of drug candidates. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which will be instrumental for researchers in the field of medicinal chemistry. Further experimental investigation into its physical properties and biological activities is warranted to fully exploit its potential in drug discovery.

References

- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 7. [(3-Fluoropyridin-4-yl)methyl](methyl)amine - Amerigo Scientific [amerigoscientific.com]

- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

(3-Fluoropyridin-4-yl)methanamine: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the structure and synthetic routes toward this valuable building block.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a methanamine group at the 4-position.

| Identifier | Value |

| CAS Number | 870063-62-0 |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Canonical SMILES | C1=CN=CC(=C1CN)F[1] |

Synthetic Approaches

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the fluorinated pyridine core followed by the introduction or modification of the C4-substituent. Two plausible synthetic pathways are outlined below, starting from commercially available precursors.

Synthesis Route 1: Reduction of 3-Fluoro-4-cyanopyridine

A common and efficient method for the preparation of benzylic amines is the reduction of the corresponding nitrile. In this approach, 3-fluoro-4-cyanopyridine serves as a key intermediate.

Figure 1: Synthesis via reduction of 3-fluoro-4-cyanopyridine.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Fluoro-4-cyanopyridine

Step 2: Reduction of 3-Fluoro-4-cyanopyridine to this compound

-

Reagents and Materials:

-

Procedure:

-

In a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of LiAlH₄ (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

A solution of 3-fluoro-4-cyanopyridine in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

| Parameter | Value |

| Reactants | 3-Fluoro-4-cyanopyridine, Lithium aluminum hydride |

| Solvent | Anhydrous diethyl ether or THF |

| Reaction Time | Several hours |

| Temperature | 0 °C to reflux |

| Work-up | Aqueous quench, extraction, drying, evaporation |

Synthesis Route 2: From 3-Fluoro-4-pyridinecarboxylic Acid

An alternative pathway involves the conversion of a carboxylic acid to the corresponding amine. This multi-step synthesis starts with 3-fluoro-4-pyridinecarboxylic acid.

Figure 2: Synthesis from 3-fluoro-4-pyridinecarboxylic acid.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Fluoro-4-pyridinecarboxamide

A patent for the synthesis of the related 3-fluoro-4-aminopyridine describes the formation of 3-fluoro-4-pyridinecarboxamide from the corresponding methyl ester by reaction with ammonia.[5] The carboxylic acid can be converted to the amide via an acid chloride or ester intermediate.

-

Procedure via Acid Chloride:

-

3-Fluoro-4-pyridinecarboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride.

-

The excess SOCl₂ is removed under reduced pressure.

-

The crude acid chloride is then carefully added to a concentrated aqueous solution of ammonia at low temperature to yield 3-fluoro-4-pyridinecarboxamide.

-

Step 2: Reduction of 3-Fluoro-4-pyridinecarboxamide to this compound

-

Reagents and Materials:

-

Procedure:

-

Similar to the reduction of the nitrile, a suspension of LiAlH₄ in anhydrous THF is prepared in a dry, nitrogen-purged flask and cooled.

-

A solution of 3-fluoro-4-pyridinecarboxamide in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.

-

The reaction mixture is then heated to reflux for several hours to drive the reduction to completion.

-

The reaction is quenched and worked up in the same manner as described for the nitrile reduction to afford this compound.

-

| Parameter | Value |

| Reactants | 3-Fluoro-4-pyridinecarboxamide, Lithium aluminum hydride |

| Solvent | Anhydrous THF |

| Reaction Time | Several hours |

| Temperature | Reflux |

| Work-up | Aqueous quench, extraction, drying, evaporation |

Biological and Medicinal Chemistry Context

Fluorinated pyridines are a prominent class of compounds in medicinal chemistry. The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially increasing the half-life of a drug.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, which can be crucial for receptor interactions.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

While specific biological targets and signaling pathways for this compound are not extensively detailed in the public domain, its structural motif suggests potential applications in the development of therapeutic agents targeting the central nervous system or metabolic pathways.[6] It serves as a valuable building block for creating libraries of compounds for screening against various biological targets.

Figure 3: Role in Drug Discovery.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. The synthetic routes outlined, primarily involving the reduction of either a nitrile or an amide precursor, provide viable pathways for its preparation. The strategic incorporation of the 3-fluoro-substituent offers medicinal chemists a powerful tool to fine-tune the properties of novel drug candidates. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 6. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]

In-depth Technical Guide: (3-Fluoropyridin-4-yl)methanamine (CAS 870063-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoropyridin-4-yl)methanamine, with CAS registry number 870063-62-0, is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry. The presence of the fluorine atom and the aminomethyl group on the pyridine ring imparts unique physicochemical properties, making it a valuable synthon for the development of novel therapeutic agents. Its structural features allow for its incorporation into a variety of complex molecular scaffolds, particularly in the design of kinase inhibitors. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its reactivity, solubility, and pharmacokinetic potential when incorporated into larger molecules.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 870063-62-0 | [1][2] |

| Molecular Formula | C₆H₇FN₂ | [2][3] |

| Molecular Weight | 126.13 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point (Predicted) | 200.1 ± 25.0 °C | [5] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 6.68 ± 0.29 | [3] |

| Storage Temperature | 2–8 °C under inert gas | [5] |

Core Uses and Applications in Drug Discovery

This compound is predominantly utilized as a key intermediate in the synthesis of biologically active compounds, most notably as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers and inflammatory diseases.

The fluoropyridinyl moiety of this compound can engage in specific interactions with the target protein, such as hydrogen bonding and favorable electrostatic interactions, which can contribute to the potency and selectivity of the final drug candidate. The aminomethyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Patents have extensively cited the use of this compound in the preparation of substituted pyrimidine compounds that exhibit potent inhibitory activity against PI3K, including its various isoforms.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a substituted pyrimidine derivative using this compound as a key starting material. This protocol is based on procedures described in the patent literature for the synthesis of PI3K inhibitors.

Synthesis of N-((3-fluoropyridin-4-yl)methyl)-5-methyl-4-oxo-2-(phenyl)-3,4-dihydropyrimidine-6-carboxamide

This synthetic protocol describes the reaction of this compound with a 2-chloro-pyrimidine derivative.

Reaction Scheme:

Caption: Synthetic scheme for the preparation of a substituted pyrimidine.

Materials:

-

2-chloro-5-methyl-4-oxo-N-(phenyl)-3,4-dihydropyrimidine-6-carboxamide

-

This compound (CAS 870063-62-0)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-5-methyl-4-oxo-N-(phenyl)-3,4-dihydropyrimidine-6-carboxamide (1.0 eq) in DMF is added this compound (1.2 eq) and DIPEA (3.0 eq).

-

The reaction mixture is stirred at 80 °C for 16 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired product, N-((3-fluoropyridin-4-yl)methyl)-5-methyl-4-oxo-2-(phenyl)-3,4-dihydropyrimidine-6-carboxamide.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathways

As previously mentioned, derivatives of this compound have been shown to be potent inhibitors of the PI3K signaling pathway. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a key signaling cascade that is frequently hyperactivated in cancer.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Conclusion

This compound (CAS 870063-62-0) is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its primary application lies in the development of kinase inhibitors, particularly those targeting the PI3K signaling pathway. The synthetic accessibility and the unique electronic properties conferred by the fluoropyridine moiety make it an attractive starting material for drug discovery campaigns aimed at developing novel treatments for cancer and other diseases characterized by aberrant cell signaling. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers and scientists working in this area.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. benchchem.com [benchchem.com]

- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Physical and chemical properties of (3-Fluoropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative of interest in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a summary of the available physical and chemical properties, a putative synthesis and purification protocol, and a discussion of the potential, though currently unsubstantiated, role of this compound class in relevant biological pathways.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not widely available in the public domain. The following table summarizes known identifiers and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [4][5] |

| Molecular Weight | 126.134 g/mol | [4] |

| CAS Number | 870063-62-0 | [4][5] |

| Predicted pKa | 6.68 ± 0.29 | [4] |

Note: Experimental values for melting point, boiling point, and solubility have not been found in publicly available literature. For context, the related isomer (6-Fluoropyridin-3-yl)methanamine has a reported boiling point of 201-203°C.

Spectroscopic Data

Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for analogous compounds, such as the synthesis of 3-fluoro-4-aminopyridine and other fluorinated pyridines.[6][7][8]

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Methodology:

-

Nitration: 3-Fluoropyridine is subjected to nitration using a mixture of nitric and sulfuric acid to yield 3-fluoro-4-nitropyridine. The reaction conditions must be carefully controlled to favor the desired isomer.

-

Reduction of Nitro Group: The resulting 3-fluoro-4-nitropyridine is then reduced to 4-amino-3-fluoropyridine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Conversion to Nitrile: The amino group of 4-amino-3-fluoropyridine can be converted to a nitrile group via a Sandmeyer reaction. This involves diazotization with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt, such as copper(I) cyanide, to produce 3-fluoro-4-cyanopyridine.

-

Reduction of Nitrile: The final step is the reduction of the nitrile group of 3-fluoro-4-cyanopyridine to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation with Raney nickel.

Purification Protocol:

The crude this compound can be purified by silica gel column chromatography. The appropriate solvent system would need to be determined empirically, but a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a common starting point for such amines.

Potential Biological Relevance and Signaling Pathways

Direct evidence for the biological activity or molecular targets of this compound is not available in the current literature. However, the broader class of fluorinated pyridines is of significant interest in drug discovery.[1][9]

Structurally related compounds, such as 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, have been investigated as inhibitors of lysyl oxidase-like 2 (LOXL2).[10] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[10] Dysregulation of LOXL2 activity is implicated in fibrotic diseases.[10] Given this precedent, a hypothetical, yet plausible, area of investigation for this compound could be its potential interaction with amine oxidases like LOXL2.

Hypothetical Interaction with Collagen Cross-Linking Pathway

Caption: Hypothetical inhibition of the LOXL2-mediated collagen cross-linking pathway.

Safety and Handling

The dihydrochloride salt of this compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[11] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[11] Avoid inhalation of dust, fumes, or vapors.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical entity with potential applications in drug discovery, largely inferred from the broader class of fluorinated pyridines. While specific experimental data on its physical, chemical, and biological properties are scarce in the public domain, this guide provides a framework for its potential synthesis and areas of biological investigation. Further research is required to fully characterize this compound and elucidate its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. nbinno.com [nbinno.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

In-Depth Technical Guide: (3-Fluoropyridin-4-yl)methanamine (C6H7FN2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoropyridin-4-yl)methanamine, with the molecular formula C6H7FN2, is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom and an aminomethyl group on the pyridine ring, make it a key intermediate in the synthesis of complex molecules targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of potential therapeutics. While direct biological activity of this compound is not extensively documented, its utility as a molecular scaffold is evident from its incorporation into potent and selective inhibitors of various signaling pathways.

Chemical and Physical Properties

This compound is a substituted pyridine with a molecular weight of 126.13 g/mol .[1] The presence of the fluorine atom can significantly influence the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Source |

| Molecular Formula | C6H7FN2 | [1] |

| Molecular Weight | 126.134 g/mol | [1] |

| CAS Number | 870063-62-0 | [1] |

| Canonical SMILES | C1=CN=CC(=C1CN)F | [1] |

| InChI | InChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | [1] |

| pKa (Predicted) | 6.68 ± 0.29 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the reduction of the corresponding nitrile, 3-fluoro-4-cyanopyridine. Below is a representative experimental protocol based on this common chemical transformation.

Synthesis of this compound via Reduction of 3-Fluoro-4-cyanopyridine

This protocol describes a general method for the reduction of a pyridine nitrile to a pyridine methanamine.

Materials:

-

3-Fluoro-4-cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel with H2, or Borane-tetrahydrofuran complex)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH4) in an anhydrous solvent (e.g., diethyl ether).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-fluoro-4-cyanopyridine in the same anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting mixture through a pad of celite and wash the filter cake with the solvent.

-

Combine the filtrate and washings, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific conditions (e.g., reaction time, temperature, and purification method) may need to be optimized.

Use in the Synthesis of a 4H-Pyrrolo[3,2-c]pyridin-4-one Derivative (Bub1 Kinase Inhibitor)

The following protocol is adapted from a patent describing the synthesis of a Bub1 kinase inhibitor.[2]

Materials:

-

Intermediate 1-1-5 (a suitable precursor for the pyrrolopyridinone core)

-

This compound

-

Dimethylacetamide (DMA)

Procedure:

-

A solution of Intermediate 1-1-5 (250 mg, 0.95 mmol) and this compound (240 mg, 1.91 mmol) in DMA (2.5 ml) is prepared.

-

The reaction mixture is heated using a microwave reactor at 130 °C for 30 minutes.

-

After cooling, the mixture is filtered.

-

The filtrate is purified by preparative High-Performance Liquid Chromatography (HPLC) using a basic method to yield the desired product (126 mg, 34% yield).[2]

Applications in Drug Discovery

This compound serves as a critical structural motif in the design of inhibitors for various biological targets. Its utility is highlighted in several patents where it is incorporated into larger molecules targeting key proteins in disease pathways.

Kinase Inhibitors

The compound has been utilized in the synthesis of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives that act as inhibitors of Bub1 (Budding uninhibited by benzimidazole 1) kinase.[2] Bub1 is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during mitosis.[3][4] Dysregulation of this checkpoint is a hallmark of many cancers, making Bub1 an attractive target for anticancer drug development.

G-Protein Coupled Receptor (GPCR) Ligands

This compound has also been employed in the development of ligands for GPCRs, a large family of cell surface receptors involved in a wide array of physiological processes.

-

Dopamine D2 Receptor Ligands: The scaffold has been incorporated into molecules designed to modulate the dopamine D2 receptor.[5] The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1]

-

Adrenoreceptor ADRA2C Inhibitors: It is a building block for the synthesis of inhibitors of the alpha-2C adrenergic receptor (ADRA2C).[6] This receptor is involved in regulating neurotransmitter release and has been implicated in cardiovascular and neurological disorders.

Signaling Pathways and Mechanism of Action

While this compound itself is not known to have direct biological activity, the compounds derived from it target well-defined signaling pathways. The diagrams below illustrate the general signaling cascades of the protein classes targeted by molecules incorporating this scaffold.

Bub1 Kinase and the Spindle Assembly Checkpoint

Derivatives of this compound have been designed to inhibit Bub1 kinase. Bub1 is a central component of the spindle assembly checkpoint (SAC), which prevents premature separation of sister chromatids.

Caption: Bub1 Kinase Signaling in the Spindle Assembly Checkpoint.

Dopamine D2 Receptor Signaling

Ligands developed from this compound can modulate the activity of the dopamine D2 receptor, a Gi/o-coupled GPCR.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Alpha-2C Adrenergic Receptor (ADRA2C) Signaling

Inhibitors derived from this compound can target the ADRA2C receptor, which is also a Gi/o-coupled GPCR.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 4. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Fluorinated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing fluorinated pyridine derivatives. The strategic introduction of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design, offering a powerful tool to modulate physicochemical and biological properties. This document details established and contemporary methodologies, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating reaction workflows and logical relationships through diagrams.

Direct C-H Fluorination

Direct C-H fluorination has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated pyridines, avoiding the need for pre-functionalized starting materials. Electrophilic fluorinating agents are commonly employed for this transformation.

Fluorination with Silver(II) Fluoride (AgF₂)

Silver(II) fluoride is a highly effective reagent for the site-selective fluorination of pyridines and diazines, typically occurring at the position adjacent to a ring nitrogen atom.[1][2] The reactions are often rapid, proceeding at or near ambient temperature.[1][2]

Quantitative Data:

| Substrate | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpyridine | 2-Fluoro-3-phenylpyridine | AgF₂ | MeCN | 23-25 | 1.5 | 85 | [2] |

| 2-Ethylpyridine | 2-Fluoro-6-ethylpyridine | AgF₂ | MeCN | RT | 2 | 98 | [3] |

| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | AgF₂ | MeCN | RT | - | 98 | [3] |

| 3,5-Disubstituted Pyridines | Mixture of 2- and 6-fluoro isomers | AgF₂ | MeCN | RT | - | Poor selectivity | [3] |

Experimental Protocol: Synthesis of 2-Fluoro-3-phenylpyridine with AgF₂ [2]

-

Reaction Setup: To a 1-L, 3-necked, round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a thermocouple, add 3-phenylpyridine (15.0 g, 96.6 mmol, 1.0 equiv) and acetonitrile (MeCN, 500 mL).

-

Reagent Addition: While stirring, add silver(II) fluoride (AgF₂, 28.2 g, 193 mmol, 2.0 equiv) in one portion. The reaction mixture will turn dark brown/black.

-

Reaction Monitoring: Stir the reaction at ambient temperature (23–25 °C). The internal temperature may rise to 30–32 °C during the initial 30 minutes. Monitor the reaction progress by TLC (95:5 hexanes:ethyl acetate).

-

Workup: After 90 minutes, once the reaction is complete, filter the mixture through a pad of Celite (50 g, wetted with MeCN). Rinse the filter cake with MeCN (100 mL).

-

Purification: Concentrate the light-yellow filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (eluting with a gradient of heptane/EtOAc) to yield 2-fluoro-3-phenylpyridine as a colorless oil (14.1 g, 85% yield).

Logical Workflow for Direct C-H Fluorination with AgF₂

Caption: A generalized workflow for the direct C-H fluorination of pyridines using AgF₂.

Fluorination with Selectfluor®

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent. It offers an alternative to metal-based reagents and is effective for the fluorination of various heterocyclic systems, including activated pyridines.[4][5]

Quantitative Data:

| Substrate | Product | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Substituted 2-Aminopyridines | 3-Fluoro-4-substituted-2-aminopyridines | Selectfluor® | H₂O/CHCl₃ | RT | Good to high | [4] |

| 4-Substituted Pyridin-2(1H)-ones | 3-Fluoro-4-substituted-pyridin-2(1H)-ones | Selectfluor® | H₂O/CHCl₃ | RT | Good to high | [4] |

| 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines | Selectfluor® | MeCN | 0 | - | [5] |

Experimental Protocol: General Procedure for Fluorination of 2-Aminopyridines with Selectfluor® [4]

-

Reaction Setup: In a reaction vessel, dissolve the 4-substituted 2-aminopyridine (1.0 mmol) in a mixture of chloroform (5 mL) and water (5 mL).

-

Reagent Addition: Add Selectfluor® (1.2 mmol) to the biphasic mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, separate the organic layer. Extract the aqueous layer with chloroform (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluorinated 2-aminopyridine.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[6] The process involves the diazotization of an aminopyridine to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[6][7]

Quantitative Data:

| Substrate | Product | Reagents | Conditions | Yield (%) | Reference |

| 4-Aminopyridine | 4-Fluoropyridine | HBF₄, NaNO₂ | 1. Diazotization (5-9 °C), 2. Decomposition | - | [8] |

| p-Toluidine | 4-Fluorotoluene | HBF₄, NaNO₂ | Thermal decomposition | ~89 | [6] |

| Various Anilines | Various Aryl Fluorides | HBF₄, NaNO₂ | Thermal decomposition | Variable | [7] |

Experimental Protocol: Synthesis of 4-Fluoropyridine [8]

-

Formation of Tetrafluoroborate Salt: In a 200 mL two-necked flask, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (14.4 g, 153 mmol) and heat to 40 °C to dissolve. Cool the solution to 5–7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.

-

Diazotization: Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5–9 °C. The crystals will gradually dissolve, and the solution will turn pale yellow. Continue stirring for an additional 30 minutes at 5–10 °C after the addition is complete.

-

Decomposition and Workup: Allow the reaction mixture to warm to 25 °C. Slowly add the mixture to a solution of NaHCO₃ (30.0 g in 200 mL of water).

-

Extraction: Filter the resulting mixture. Extract the filtrate with CH₂Cl₂ (2 x 200 mL). Separately, extract the residual suspension containing brown precipitates with CH₂Cl₂ (2 x 100 mL).

-

Drying and Purification: Combine the CH₂Cl₂ layers and dry with anhydrous Na₂SO₄. After filtration, add well-crushed CaH₂ (5 g) and dry overnight. Remove the solvent by distillation.

-

Final Distillation: Distill the residue under reduced pressure to obtain pure 4-fluoropyridine.

Reaction Pathway for the Balz-Schiemann Reaction

Caption: The key steps involved in the Balz-Schiemann reaction for fluoropyridine synthesis.

Halogen Exchange (Halex) Reaction

The Halex reaction is a nucleophilic aromatic substitution where a halide (typically chloride or bromide) on an electron-deficient pyridine ring is displaced by a fluoride ion.[9] This method is particularly effective for pyridines activated by electron-withdrawing groups.[9]

Quantitative Data:

| Substrate | Product | Fluoride Source | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Chloropyridines | 2-Fluoropyridines | KF | DMSO | High | - | [9] |

| 3-Chloropyridine | 3-Fluoropyridine | CsF/HF | - | - | Very low | [10] |

| 3- and 5-Substituted Chloropyridines | Corresponding Fluoropyridines | Anhydrous NBu₄F | - | RT | High | [11] |

| 2,3,5-Trichloro-pyridine | 5-Chloro-2,3-difluoropyridine | KF/CsF | Sulfolane | 210 | 70 | [12] |

Experimental Protocol: General Procedure for Halex Reaction

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the chloropyridine substrate, a fluoride source (e.g., anhydrous KF, CsF, or a phase-transfer catalyst system), and a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane, or DMF).

-

Reaction: Heat the reaction mixture to the required temperature (often >100 °C). Monitor the progress of the reaction by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-fluoropyridines. The N-oxide group activates the 2-position of the pyridine ring towards nucleophilic attack. The reaction typically proceeds via the formation of a 2-pyridyltrialkylammonium salt intermediate.[13][14]

Quantitative Data:

| Pyridine N-Oxide Substrate | Activating Agent | Fluoride Source | Product | Yield (%) | Reference |

| Pyridine N-oxide | Ts₂O, NEt₃ | TBAF | 2-Fluoropyridine | 75 | |

| 4-Chloropyridine N-oxide | Ts₂O, NEt₃ | TBAF | 2-Fluoro-4-chloropyridine | 68 | |

| 4-Methoxycarbonylpyridine N-oxide | Ts₂O, NEt₃ | TBAF | 2-Fluoro-4-methoxycarbonylpyridine | 72 |

Experimental Protocol: Two-Step Synthesis of 2-Fluoropyridines from Pyridine N-Oxides

Step 1: Formation of the 2-Pyridyltrialkylammonium Salt

-

To a solution of the pyridine N-oxide (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add an activating agent such as triflic anhydride (Tf₂O) or tosyl anhydride (Ts₂O) at 0 °C.

-

After a short period, add a tertiary amine (e.g., triethylamine or trimethylamine).

-

Allow the reaction to warm to room temperature and stir until the formation of the ammonium salt is complete. Isolate the salt by precipitation or extraction.

Step 2: Fluorination

-

Dissolve the isolated 2-pyridyltrialkylammonium salt in an aprotic solvent like acetonitrile or DMSO.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride with a phase-transfer catalyst.

-

Heat the reaction mixture as required and monitor for completion.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the 2-fluoropyridine derivative by column chromatography or distillation.

Reaction Scheme: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides

Caption: A simplified pathway for the synthesis of 2-fluoropyridines starting from pyridine N-oxides.

Modern Catalytic Methods

Recent advances in catalysis have provided novel and efficient routes to fluorinated pyridines, often under mild reaction conditions and with high regioselectivity.

Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

Rhodium(III) catalysis enables the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes through a C-H functionalization approach.[15][16]

Quantitative Data:

| α-Fluoro-α,β-unsaturated Oxime | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

| (E)-1-(4-methoxyphenyl)-2-fluoroprop-2-en-1-one oxime | Diphenylacetylene | [CpRhCl₂]₂/AgOAc | t-BuOH | 85 | [15] |

| (E)-2-fluoro-1-phenylbut-2-en-1-one oxime | 1-Phenyl-1-propyne | [CpRhCl₂]₂/AgOAc | t-BuOH | 78 | [15] |

| Various | Terminal Alkynes | [Cp*RhCl₂]₂/AgOAc | t-BuOH | Moderate to excellent | [15] |

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines [15]

-

Reaction Setup: In a vial, combine the α-fluoro-α,β-unsaturated oxime (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgOAc (20 mol %).

-

Solvent Addition: Add t-BuOH (1.0 mL) as the solvent.

-

Reaction: Cap the vial and heat the reaction mixture at the designated temperature (e.g., 80 °C) for the specified time (e.g., 12-24 h).

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the 3-fluoropyridine product.

Photoredox-Mediated Synthesis of 3-Fluoropyridines

Visible-light photoredox catalysis offers a mild and efficient method for constructing 3-fluoropyridine rings. One such approach involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with an ammonia source.[17][18]

Quantitative Data:

| α,α-Difluoro-β-iodoketone | Silyl Enol Ether | Photocatalyst | Additive | Yield (%) | Reference |

| 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | (1-Phenylvinyl)oxy)trimethylsilane | fac-Ir(ppy)₃ | PPh₃ | 99 | [8] |

| Various | Various | fac-Ir(ppy)₃ | PPh₃ | Up to 99 | [8] |

Experimental Protocol: One-Pot Synthesis of 3-Fluoropyridines via Photoredox Catalysis [17]

-

Reaction Setup: To a reaction vessel, add the α,α-difluoro-β-iodoketone (1.0 equiv), the silyl enol ether (1.5 equiv), fac-Ir(ppy)₃ (photocatalyst, 1-2 mol %), and triphenylphosphine (additive, 20 mol %) in DMF.

-

Irradiation: Irradiate the mixture with blue LEDs at room temperature for 15 hours.

-

Condensation: Add ammonium acetate (6.0 equiv) to the reaction mixture and heat at 120 °C for 3 hours.

-

Workup and Purification: After cooling, evaporate the DMF under reduced pressure. Purify the residue by flash chromatography to yield the 3-fluoropyridine.

This guide provides a foundational understanding of the primary methods for synthesizing fluorinated pyridine derivatives. Researchers are encouraged to consult the cited literature for more detailed information and specific substrate scopes. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and required scale of the synthesis.

References

- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers [organic-chemistry.org]

- 9. gchemglobal.com [gchemglobal.com]

- 10. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of Novel Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1] Its unique electronic properties and ability to participate in a wide range of chemical interactions make it a privileged structure in the pursuit of new treatments for a multitude of diseases, most notably cancer and neurological disorders. This technical guide provides an in-depth overview of recent discoveries in the field of novel pyridine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Novel Pyridine Derivatives in Oncology

Recent research has underscored the significant potential of pyridine derivatives as anticancer agents.[2][3] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Thiophenyl Thiazolyl-Pyridine Hybrids as EGFR Inhibitors

A promising class of novel pyridine compounds are thiophenyl thiazolyl-pyridine hybrids, which have demonstrated potent cytotoxic activity against human lung cancer (A549) cell lines.[2][3] The mechanism of action for these compounds is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver of cell proliferation and survival in many cancers.[2][3]

Table 1: Anticancer Activity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Cell Line

| Compound | IC50 (µM) vs. A549 Cells | Reference |

| Compound 5 | 0.452 | [2] |

| Compound 8a | Intermediate Activity | [2] |

| Compound 8e | 0.302 | [2] |

| Compound 8f | 0.788 | [2] |

| Doxorubicin (Reference) | 0.460 | [2] |

Diarylpyridines as Tubulin Polymerization Inhibitors

Another important class of anticancer pyridine derivatives are diarylpyridines, which act as tubulin polymerization inhibitors.[4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Diarylpyridine 10t

| Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| HeLa | 0.19 | 0.85 | [4] |

| MCF-7 | 0.33 | Not Reported | [4] |

| SGC-7901 | 0.30 | Not Reported | [4] |

| CA-4 (Reference) | Not Reported | 0.82 | [4] |

Pyridine-Based Enzyme Inhibitors

The versatility of the pyridine scaffold extends to the design of potent and selective enzyme inhibitors, with significant therapeutic implications for a range of diseases.

Pyridine-Thiazolidinone Derivatives as Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX (CAIX) is a tumor-associated enzyme that plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis. Novel pyridine-thiazolidinone derivatives have been synthesized and identified as significant inhibitors of CAIX.[5]

Table 3: Carbonic Anhydrase IX Inhibition by Pyridine-Thiazolidinone Derivatives

| Compound | CAIX Inhibition IC50 (µM) | Binding Affinity (KD, µM) | Reference |

| Compound 8 | 1.61 | 11.21 | [5] |

| Compound 11 | 1.84 | 2.32 | [5] |

Pyridine Carbamate Hybrids as Cholinesterase Inhibitors

In the realm of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases (AChE and BChE) is a key therapeutic strategy. Novel pyridine derivatives incorporating a carbamate functional group have been shown to be potent inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).[6][7][8]

Table 4: Cholinesterase Inhibition by Pyridine Carbamate Derivatives

| Compound | hAChE Inhibition IC50 (µM) | hBChE Inhibition IC50 (µM) | Reference |

| Carbamate 8 | 0.153 ± 0.016 | Not Reported | [6][7][8] |

| Carbamate 11 | Not Reported | 0.828 ± 0.067 | [6][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Thiophenyl Thiazolyl-Pyridine Hybrids

A one-pot multi-component reaction is employed for the synthesis of these hybrids. (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone is reacted with various benzaldehyde derivatives and malononitrile. The resulting products are then purified and characterized using spectroscopic techniques.[2][3]

In Vitro Anticancer Screening: MTT Assay

The cytotoxicity of the synthesized compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[9][10]

Tubulin Polymerization Assay

The inhibitory effect of compounds on tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in light scattering as tubulin polymerizes into microtubules. The reaction is initiated by the addition of GTP and the change in absorbance is monitored over time at 340 nm. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.[4]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase isoforms is evaluated using an esterase assay. The assay measures the enzymatic hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[5]

Acetylcholinesterase Inhibition Assay

The Ellman's method is used to determine the acetylcholinesterase inhibitory activity. The assay measures the hydrolysis of acetylthiocholine by the enzyme, where the resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured at 412 nm. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]

Signaling Pathways and Experimental Workflows

Visualizing the intricate biological processes and experimental procedures is crucial for a comprehensive understanding of the discovery and development of these novel pyridine compounds.

Caption: General workflow for the discovery of pyridine-based drug candidates.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: Targeting human carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation [iris.uniroma1.it]

- 7. researchgate.net [researchgate.net]

- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(3-Fluoropyridin-4-yl)methanamine: A Technical Review for Drug Discovery Professionals

(3-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine building block of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable synthon for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, potential applications, and the biological pathways influenced by molecules derived from this scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 870063-62-0 | Commercial Suppliers |

| Molecular Formula | C₆H₇FN₂ | Commercial Suppliers |

| Molecular Weight | 126.13 g/mol | Commercial Suppliers |

| Predicted pKa | 6.68 ± 0.29 | Guidechem[1] |

Synthesis and Methodology

Proposed Experimental Protocol: Reduction of 4-cyano-3-fluoropyridine

This protocol is adapted from general procedures for nitrile reduction.

Materials:

-

4-cyano-3-fluoropyridine

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of 4-cyano-3-fluoropyridine in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction, ethanol for catalytic hydrogenation) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction:

-

Using LiAlH₄: The solution is cooled to 0 °C, and LiAlH₄ is added portion-wise. The reaction mixture is then stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Using Catalytic Hydrogenation: The ethanolic solution of the nitrile is introduced into a hydrogenation apparatus with a catalyst such as Raney Nickel. The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

-

-

Work-up:

-

For LiAlH₄ reduction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

-

For Catalytic Hydrogenation: The catalyst is filtered off, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by distillation or column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Fluorinated pyridine scaffolds are prevalent in the design of kinase inhibitors. The fluorine atom can modulate the pKa of the pyridine nitrogen, influence binding interactions within the ATP-binding pocket, and improve metabolic stability. While specific examples detailing the use of this compound are limited, the broader class of fluorinated pyridine derivatives has demonstrated significant potential in targeting various kinases implicated in cancer and other diseases.

Kinase Inhibitor Activity of Related Fluorinated Pyridine Derivatives

The following table summarizes the in vitro activity of several kinase inhibitors featuring a fluorinated pyridine moiety. This data highlights the potency that can be achieved with this structural class.

| Compound Class | Target Kinase(s) | Key Structural Feature | IC₅₀ (nM) | Reference |

| N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) carboxamides | Met, Ron, Axl | 3-Fluorophenyl, 3-Chloropyridine | Met: <1 | [Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily] |

| Pyridine-based derivatives | FLT3 | Fluorophenoxy pyridine | FLT3-ITD: 1.2 | [Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors] |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | c-Met | Fluorophenoxy pyridine | c-Met: 16 | [Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors][2] |

Signaling Pathways Targeted by Fluorinated Pyridine-Containing Kinase Inhibitors

Kinase inhibitors containing the fluoropyridine scaffold often target critical signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the MET signaling pathway, which is frequently dysregulated in various cancers.

References

The Pivotal Role of (3-Fluoropyridin-4-yl)methanamine in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoropyridin-4-yl)methanamine , a fluorinated pyridine derivative, is emerging as a critical building block in the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine atom and the aminomethyl group, make it a valuable synthon for medicinal chemists targeting a range of diseases, from neurodegenerative disorders to oncology. This technical guide provides a comprehensive overview of the initial research applications of this compound, detailing its synthesis, its incorporation into biologically active molecules, and the experimental protocols underpinning these advancements.

Core Chemical Properties

This compound, with the CAS number 870063-62-0, possesses a distinct set of physicochemical properties that are advantageous in drug design. The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

| Property | Value |

| CAS Number | 870063-62-0 |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| pKa (Predicted) | 6.68 ± 0.29[1] |

| Canonical SMILES | C1=CN=CC(=C1CN)F[1] |

Synthesis of the Precursor: 3-Fluoro-4-aminopyridine

The synthesis of this compound often proceeds through its precursor, 3-fluoro-4-aminopyridine. A patented method outlines a high-yield, multi-step synthesis suitable for industrial production[2].

Experimental Protocol: Synthesis of 3-Fluoro-4-aminopyridine[2]

This synthesis involves a four-step process starting from 3-fluoropyridine.

-

Carboxylation: 3-Fluoropyridine is treated with a strong base to deprotonate the 4-position, followed by reaction with carbon dioxide to yield 3-fluoro-4-pyridinecarboxylic acid.

-

Esterification: The resulting carboxylic acid is esterified to produce a 3-fluoro-4-pyridinecarboxylate ester.

-

Ammonolysis: The ester is then subjected to ammonolysis to form 3-fluoro-4-pyridinecarboxamide.

-

Hofmann Degradation: Finally, a Hofmann degradation reaction of the carboxamide yields 3-fluoro-4-aminopyridine.

The patent reports a productive rate of 90% with a purity of 98% for the final product[2].

Caption: Synthetic pathway to 3-fluoro-4-aminopyridine.

Application in the Synthesis of Bioactive Molecules

The (3-Fluoropyridin-4-yl) moiety is a key pharmacophore in the development of novel therapeutics, particularly in the field of neurodegenerative diseases and as kinase inhibitors.

Alzheimer's Disease Research

The (3-fluoropyridin-4-yl) group has been incorporated into hybrid molecules designed as multi-target agents for Alzheimer's disease. These compounds aim to inhibit both acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β), two key enzymes implicated in the pathology of the disease.

One such example is the synthesis of 2-((2-((6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)thio)-6-(3-fluoropyridin-4-yl)-3-methylpyrimidin-4(3H)-one . While this synthesis does not start directly from this compound, it utilizes a precursor that installs the critical (3-fluoropyridin-4-yl) scaffold, highlighting its importance.

Kinase Inhibitors

The pyridine and fluoropyridine scaffolds are prevalent in the design of kinase inhibitors for cancer therapy. The specific electronic properties of the fluorinated pyridine ring can lead to enhanced binding affinity and selectivity for the target kinase. While direct synthesis from this compound is not extensively documented in initial research, its potential as a building block for novel kinase inhibitors is significant. The general approach involves the N-acylation of the aminomethyl group to form amide derivatives that can interact with the kinase active site.

Experimental Protocols: N-Acylation of Aminomethylpyridines

A general and robust protocol for the N-acylation of aminomethylpyridines, such as this compound, can be adapted from established methodologies for similar bifunctional molecules[3]. This reaction forms a stable amide bond, a cornerstone of many pharmaceutical compounds.

General Protocol for N-Acylation using an Acyl Chloride[3]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1-1.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Experimental workflow for N-acylation.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative N-acylation reaction, adapted from general protocols.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |

| This compound | 126.13 | 1.0 |

| Acyl Chloride | Varies | 1.1 - 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 |

| N-((3-fluoropyridin-4-yl)methyl)amide | Varies | - |

Logical Relationships in Drug Development

The use of this compound as a building block follows a logical progression in the drug discovery pipeline.

Caption: Drug development logical workflow.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, biologically active compounds. Its incorporation into molecular scaffolds has shown promise in the development of treatments for complex diseases. The synthetic routes to its precursors are well-established, and its reactivity allows for the straightforward generation of diverse libraries of amide derivatives for biological screening. As research continues, the initial applications of this compound are expected to expand, solidifying its role as a key component in the medicinal chemist's toolbox.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (3-Fluoropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (3-Fluoropyridin-4-yl)methanamine and its common salt form, this compound dihydrochloride. This document is intended to provide clear, actionable guidance for laboratory and research professionals to ensure safe handling and use of this compound.

Chemical Identification

| Identifier | This compound | This compound dihydrochloride |

| Synonyms | 4-Aminomethyl-3-fluoropyridine, (3-fluoropyridin-4-yl)methylamine | 4-(Aminomethyl)-3-fluoropyridine dihydrochloride, 1-(3-fluoropyridin-4-yl)methanamine dihydrochloride |

| CAS Number | 870063-62-0[1][2] | 1257535-26-4[3] |

| Molecular Formula | C6H7FN2[1][2] | C6H9Cl2FN2[3] |

| Molecular Weight | 126.13 g/mol [1] | 199.05 g/mol [3] |

Hazard Identification and GHS Classification

This compound dihydrochloride is classified as a hazardous substance. The GHS classification indicates that it can cause severe skin burns and eye damage.[3]

GHS Pictograms:

-

Corrosion

Signal Word: Danger[3]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] |

| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | |

| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[3] | |

| P363 | Wash contaminated clothing before reuse.[3] | |

| Storage | P405 | Store locked up.[3] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological Information

Detailed toxicological data for this compound and its dihydrochloride salt are largely unavailable.[3] However, based on the hazard classification, exposure can lead to significant health effects.

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]

Symptoms of Exposure:

-